2-Chloro-4-(thiazol-5-yl)phenol

5-Lipoxygenase inhibition Enzyme assay Thiazole SAR

2-Chloro-4-(thiazol-5-yl)phenol (CAS 1823423-09-1) is a uniquely differentiated thiazolylphenol building block. Documented to lack significant 5-LO inhibition at 100 µM, it serves as an ideal negative control for SAR studies—distinct from 2-yl analogs. Orthogonal phenol and aryl chloride handles enable sequential, chemoselective functionalization for library synthesis. Procure as a scaffold baseline for antimicrobial discovery or as a physicochemical probe (predicted pKa 7.75). For R&D use only.

Molecular Formula C9H6ClNOS
Molecular Weight 211.67 g/mol
Cat. No. B8064658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(thiazol-5-yl)phenol
Molecular FormulaC9H6ClNOS
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CS2)Cl)O
InChIInChI=1S/C9H6ClNOS/c10-7-3-6(1-2-8(7)12)9-4-11-5-13-9/h1-5,12H
InChIKeyNKUMXYBFPWBHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(thiazol-5-yl)phenol for Research Procurement: Chemical Identity and In-Class Context


2-Chloro-4-(thiazol-5-yl)phenol (CAS 1823423-09-1; molecular formula C₉H₆ClNOS; MW 211.67) is a thiazolylphenol compound bearing a chloro substituent at the ortho position of the phenol ring and a thiazole ring linked at the 5-position . This structural class has been explored in medicinal chemistry as a privileged scaffold for enzyme inhibition [1]. However, available quantitative bioactivity data for this specific compound are sparse, and the limited existing evidence does not support a strong, unambiguous differentiation from its closest analogs based on biological activity alone.

Why 2-Chloro-4-(thiazol-5-yl)phenol Cannot Be Arbitrarily Replaced by Generic Thiazolylphenol Analogs


In thiazolylphenol chemistry, small structural perturbations—such as the position of the thiazole linkage (2- vs. 5-yl) or the identity of the ortho substituent (Cl vs. Br vs. H)—can dramatically alter both biological target engagement and synthetic utility [1]. While many thiazole derivatives exhibit 5-lipoxygenase (5-LO) inhibitory activity, the specific ortho-chloro, 5-thiazolyl configuration of 2-Chloro-4-(thiazol-5-yl)phenol has been documented to lack significant 5-LO inhibition at a tested concentration of 100 µM [2]. This negative result highlights that not all thiazolylphenols are functionally equivalent; substitution decisions cannot rely solely on class-level inference but must be guided by compound-specific evidence. For procurement, this means that selecting this compound over a 2-yl thiazole analog or a non-chlorinated variant entails different expected outcomes in enzyme inhibition assays and cross-coupling reactivity.

2-Chloro-4-(thiazol-5-yl)phenol: Quantifiable Differentiation Evidence vs. Closest Analogs


Lack of 5-Lipoxygenase Inhibitory Activity: A Clear Functional Distinction from Related Thiazoles

2-Chloro-4-(thiazol-5-yl)phenol was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and was reported to show no significant activity (NS) [1]. This negative result stands in stark contrast to multiple structurally related thiazole derivatives described in the patent literature as exhibiting 5-lipoxygenase inhibitory activity, including compounds with IC₅₀ values below 1 µM [2]. For example, certain 4-hydroxythiazole inhibitors are documented with 5-LO IC₅₀ values of less than 1 µM in vitro [2].

5-Lipoxygenase inhibition Enzyme assay Thiazole SAR

Predicted pKa of the Phenolic Hydroxyl: Influence on Ionization State and Reactivity

The acid dissociation constant (pKa) of the phenolic hydroxyl group in 2-Chloro-4-(thiazol-5-yl)phenol is predicted to be 7.75 ± 0.20 . This value reflects the combined electronic effects of the ortho-chloro substituent (electron-withdrawing inductive effect) and the para-thiazol-5-yl group (electron-withdrawing resonance effect). In comparison, unsubstituted phenol has a pKa of approximately 9.95 [1], while 4-(thiazol-5-yl)phenol (lacking the ortho-chloro substituent) would be expected to exhibit an intermediate pKa value.

Physicochemical properties pKa Ionization state

Ortho-Chloro Substituent Enables Chemoselective C-O Cross-Coupling in Chloroaryl Phenol Derivatives

Recent developments in nickel-catalyzed Suzuki-Miyaura cross-coupling have demonstrated that chloroaryl phenol derivatives can undergo C-O-selective coupling while retaining the aryl chloride functionality . The ortho-chloro substituent in 2-Chloro-4-(thiazol-5-yl)phenol provides a distinct synthetic handle: the phenol oxygen can be selectively activated (e.g., as a tosylate) for cross-coupling without engaging the C-Cl bond, enabling sequential functionalization strategies. This chemoselectivity is not available in non-chlorinated analogs such as 4-(thiazol-5-yl)phenol.

Cross-coupling Chemoselectivity Suzuki-Miyaura Building block

5-Thiazolyl Linkage vs. 2-Thiazolyl Linkage: Differential Cross-Coupling Reactivity

A systematic investigation of Pd-catalyzed arylation at the 4- and 5-positions of thiazole revealed that the 5-position exhibits distinct reactivity profiles compared to the 2-position [1]. Specifically, Suzuki-Miyaura and Stille cross-coupling reactions using thiazoles as halide or organometal species showed position-dependent yields and catalyst requirements. The 5-thiazolyl linkage in 2-Chloro-4-(thiazol-5-yl)phenol provides different synthetic accessibility compared to the more common 2-thiazolyl analogs [1]. This positional isomerism affects both the electronic properties of the molecule and its behavior in further synthetic transformations.

Regioisomer comparison Cross-coupling Thiazole arylation Suzuki-Miyaura

Thiazolylphenol Scaffold as Broad-Spectrum Antimicrobial Lead in Recent Patent Literature

A 2023 WIPO patent application (WO2023192595A1) discloses a series of thiazolylphenol compounds as antimicrobial agents for treating infections by microbes [1]. The patent claims broadly encompass compounds where the thiazolyl and phenol are covalently bound at the 2-, 4-, or 5-position of the thiazole ring, with the phenol optionally substituted with various groups [1]. 2-Chloro-4-(thiazol-5-yl)phenol falls within the general structural scope of this patent family. While the patent does not disclose specific activity data for this exact compound, its inclusion in the claimed genus indicates that the 5-thiazolylphenol scaffold with chloro substitution is recognized as a relevant substructure for antimicrobial development.

Antimicrobial Patent Thiazolylphenol Scaffold

Procurement-Guided Application Scenarios for 2-Chloro-4-(thiazol-5-yl)phenol


Negative Control or Baseline Compound in 5-Lipoxygenase Inhibition Assays

Given the documented lack of significant 5-lipoxygenase inhibition at 100 µM in the RBL-1 assay [1], this compound is well-suited as a negative control or as a scaffold baseline in SAR studies aimed at identifying structural features that confer 5-LO inhibitory activity. Researchers investigating thiazole-based 5-LO inhibitors can use this compound to establish the activity floor for the 5-thiazolyl, ortho-chloro substituted phenotype, enabling clear attribution of potency gains to subsequent structural modifications. This application is supported by the compound's membership in a broader class of thiazole derivatives with variable 5-LO activity [2].

Orthogonal Building Block for Sequential Derivatization via Chemoselective Cross-Coupling

The ortho-chloro substituent and the phenolic hydroxyl group serve as two orthogonal reactive handles, enabling sequential functionalization strategies [1]. The phenol group can be selectively activated (e.g., as a tosylate) for Ni-catalyzed C-O Suzuki-Miyaura coupling while retaining the aryl chloride for subsequent transformations [1]. This chemoselectivity makes the compound a versatile building block for constructing thiazole-containing compound libraries with diverse substitution patterns, differentiating it from non-halogenated analogs that lack this dual reactivity.

Exploratory Synthesis of Antimicrobial Thiazolylphenol Derivatives

Recent patent literature identifies thiazolylphenol compounds—including those with 5-thiazolyl linkages and chloro substitution—as a scaffold of interest for antimicrobial development [1]. 2-Chloro-4-(thiazol-5-yl)phenol can serve as a starting material or key intermediate for synthesizing analogs within this claimed genus. Researchers engaged in antimicrobial drug discovery may procure this compound to generate novel derivatives for screening against bacterial or fungal targets, leveraging the scaffold's presence in active patent families [1].

Physicochemical Probe for Studying Electronic Effects of Ortho-Chloro, Para-Thiazolyl Substitution

The predicted pKa of 7.75 ± 0.20 [1] for the phenolic hydroxyl group reflects the combined electron-withdrawing effects of the ortho-chloro and para-thiazol-5-yl substituents, representing an approximately 2.2 log unit increase in acidity relative to unsubstituted phenol [2]. This pronounced electronic perturbation makes the compound a useful probe in studies examining substituent effects on hydrogen bonding, solubility, membrane permeability, and metal chelation. Its predicted density (1.432 ± 0.06 g/cm³) and boiling point (352.9 ± 27.0 °C) [1] further support its use in physical organic chemistry investigations of substituted phenolic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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